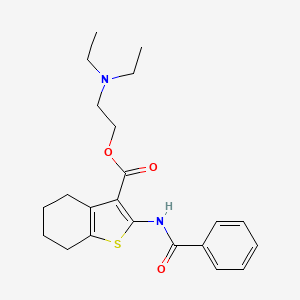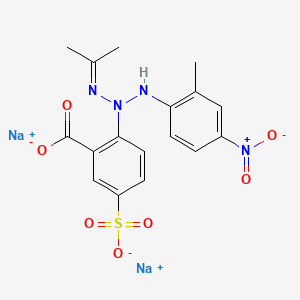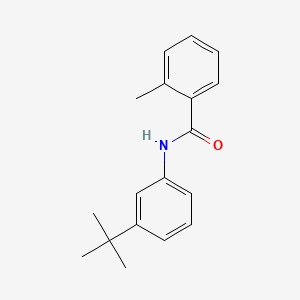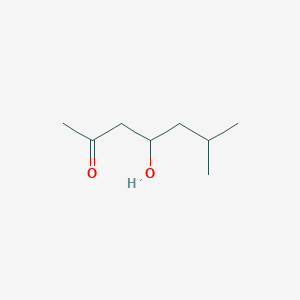
Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(benzoylamino)-, 2-(diethylamino)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(benzoylamino)-, 2-(diethylamino)ethyl ester is a complex organic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzo[b]thiophene core, which is a fused ring system containing both benzene and thiophene rings, and various functional groups that contribute to its unique properties.
Preparation Methods
The synthesis of benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(benzoylamino)-, 2-(diethylamino)ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives and benzene rings.
Introduction of the carboxylic acid group: This step often involves oxidation reactions to introduce the carboxyl group at the desired position on the benzo[b]thiophene ring.
Functionalization with benzoylamino and diethylaminoethyl groups: These groups are introduced through nucleophilic substitution reactions, where the appropriate amine derivatives react with the benzo[b]thiophene core.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(benzoylamino)-, 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the functional groups attached to the benzo[b]thiophene core. Reagents such as halides and amines are often used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(benzoylamino)-, 2-(diethylamino)ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(benzoylamino)-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar compounds to benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(benzoylamino)-, 2-(diethylamino)ethyl ester include other benzo[b]thiophene derivatives with different functional groups. These compounds share a similar core structure but differ in their biological activities and applications. Some examples include:
Benzo[b]thiophene-3-carboxylic acid derivatives: These compounds have various substituents on the carboxylic acid group, leading to different chemical and biological properties.
Tetrahydrobenzo[b]thiophene derivatives: These compounds have additional hydrogen atoms on the benzo[b]thiophene ring, affecting their reactivity and stability.
Functionalized benzo[b]thiophenes: These compounds have different functional groups attached to the benzo[b]thiophene core, resulting in diverse applications in medicinal chemistry and materials science
Properties
CAS No. |
78033-89-3 |
|---|---|
Molecular Formula |
C22H28N2O3S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H28N2O3S/c1-3-24(4-2)14-15-27-22(26)19-17-12-8-9-13-18(17)28-21(19)23-20(25)16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3,(H,23,25) |
InChI Key |
QASQUEXRFKOCTA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















